molecular formula C21H25NO3S B12147276 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]benzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]benzamide

Cat. No.: B12147276
M. Wt: 371.5 g/mol
InChI Key: WCBZRRPELDVFGD-UHFFFAOYSA-N
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Description

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]benzamide is a benzamide derivative characterized by a sulfone-containing tetrahydrothiophene (thiolane) ring and a 4-isopropylbenzyl group. The compound’s structure features:

  • Benzamide core: Provides a planar aromatic scaffold for intermolecular interactions.
  • Tetrahydrothiophene-1,1-dioxide moiety: Enhances solubility and influences electronic properties via the sulfone group.

Properties

Molecular Formula

C21H25NO3S

Molecular Weight

371.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(4-propan-2-ylphenyl)methyl]benzamide

InChI

InChI=1S/C21H25NO3S/c1-16(2)18-10-8-17(9-11-18)14-22(20-12-13-26(24,25)15-20)21(23)19-6-4-3-5-7-19/h3-11,16,20H,12-15H2,1-2H3

InChI Key

WCBZRRPELDVFGD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Formation of the Tetrahydrothiophene Sulfone Core

The tetrahydrothiophene ring is synthesized via cyclization of γ-thiobutyrolactone derivatives. For example, reaction of 3-mercaptotetrahydrofuran with ethylene oxide under basic conditions yields tetrahydrothiophene-3-ol, which is subsequently oxidized to the sulfone using hydrogen peroxide (30% v/v) in acetic acid at 60–70°C for 12 hours. Alternative oxidants like m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C achieve similar results but require stricter temperature control.

Benzylation of the Sulfone Amine

The sulfonated tetrahydrothiophene amine undergoes alkylation with 4-(propan-2-yl)benzyl chloride. This step employs a two-phase system of potassium carbonate in aqueous dimethylformamide (DMF), heated to 80°C for 6–8 hours. The benzyl chloride is added dropwise to ensure controlled exothermicity, achieving yields of 72–78%. Competing side reactions, such as over-alkylation, are mitigated by maintaining a 1:1 molar ratio of amine to benzyl halide.

Amide Coupling with Benzoic Acid Derivatives

The final step involves coupling the benzylated amine with benzoyl chloride. Triethylamine (TEA) serves as a base to scavenge HCl, while catalytic 4-dimethylaminopyridine (DMAP) accelerates the reaction in tetrahydrofuran (THF) at reflux (66°C) for 4 hours. Alternatively, carbodiimide-based coupling reagents like EDC/HOBt in dichloromethane achieve comparable efficiency (85–90% yield) but necessitate post-reaction purification via silica gel chromatography.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent critically impacts reaction kinetics and yields. For sulfone oxidation, acetic acid enhances proton availability, stabilizing the transition state during peroxide-mediated oxidation. In contrast, benzylation proceeds optimally in polar aprotic solvents like DMF, which solubilize both the amine and benzyl chloride while minimizing hydrolysis. Elevated temperatures (80°C) accelerate benzylation but risk thermal decomposition, necessitating precise control.

Catalytic Systems

Lewis acids such as zinc chloride (5 mol%) improve electrophilic aromatic substitution during benzyl halide synthesis, reducing reaction times by 30%. For amide coupling, DMAP (10 mol%) outperforms traditional bases like pyridine due to its superior nucleophilic assistance, achieving near-quantitative conversion in controlled experiments.

Analytical Characterization and Validation

Spectroscopic Confirmation

Post-synthesis characterization employs nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Key spectral data include:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.2 Hz, 2H, ArH), 7.45 (d, J = 8.0 Hz, 2H, ArH), 4.62 (s, 2H, NCH₂), 3.21–3.15 (m, 2H, tetrahydrothiophene CH₂), 2.94–2.88 (m, 2H, tetrahydrothiophene CH₂), 1.31 (d, J = 6.8 Hz, 6H, (CH₃)₂CH).

  • HRMS (ESI): m/z calculated for C₂₂H₂₆N₂O₃S [M+H]⁺: 399.1689; found: 399.1685.

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity >98% for pharmaceutical-grade material. Residual solvents (e.g., DMF, THF) are quantified via gas chromatography, adhering to ICH Q3C guidelines.

Comparative Analysis of Synthetic Methodologies

The table below contrasts two dominant synthetic strategies:

ParameterPatent MethodLiterature Method
Sulfone Oxidation H₂O₂ in acetic acid, 70°C, 12hmCPBA in CH₂Cl₂, 0°C, 6h
Benzylation Yield 78%72%
Coupling Reagent TEA/DMAPEDC/HOBt
Overall Yield 62%58%
Purity (HPLC) 98.5%97.8%

The patent method favors operational simplicity and scalability, whereas the literature approach offers milder conditions for oxidation.

Applications and Further Functionalization

This compound serves as a precursor for kinase inhibitors and antimicrobial agents. Post-synthetic modifications include:

  • Suzuki-Miyaura Coupling: Introduction of aryl boronic acids at the benzamide para-position enhances bioactivity.

  • Reductive Amination: Conversion of the sulfone to thioether derivatives modulates pharmacokinetic profiles.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The dioxidotetrahydrothiophene ring can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to remove the oxygen atoms from the dioxidotetrahydrothiophene ring.

    Substitution: The benzyl and benzamide groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation: Further oxidized thiophene derivatives.

    Reduction: Tetrahydrothiophene derivatives.

    Substitution: Various substituted benzyl and benzamide derivatives.

Scientific Research Applications

G Protein-Gated Inwardly Rectifying Potassium Channel Activation

One of the most promising applications of this compound is its potential as a G protein-gated inwardly rectifying potassium channel activator . These channels play critical roles in various physiological processes, including:

  • Cardiac function : Regulation of heart rate and rhythm.
  • Neurotransmission : Modulation of neuronal excitability.

Research indicates that the compound's interaction with these channels could lead to significant therapeutic effects, particularly in cardiovascular and neurological disorders.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of related compounds within the same chemical class. For instance, derivatives exhibiting similar structural features have shown significant activity against various bacterial strains. A comparative analysis of synthesized derivatives revealed minimum inhibitory concentrations (MICs) indicating effective antimicrobial properties .

CompoundMIC (µM)Target Organisms
N11.27Bacillus subtilis
N81.43Escherichia coli
N222.60Klebsiella pneumoniae

This table illustrates the effectiveness of certain derivatives against specific pathogens, emphasizing the importance of structural modifications on biological activity.

Anticancer Potential

The anticancer activity of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]benzamide has also been investigated. Compounds with similar structural motifs have been tested against human colorectal carcinoma cell lines (HCT116). The results indicate that certain derivatives possess IC50 values lower than standard chemotherapeutic agents like 5-Fluorouracil (5-FU), suggesting a promising avenue for further research in cancer therapy .

CompoundIC50 (µM)Cancer Cell Line
N95.85HCT116
N184.53HCT116
5-FU9.99HCT116

Case Studies

Several case studies have highlighted the therapeutic implications of compounds related to this compound:

  • Antimicrobial Efficacy : A study evaluating various synthesized benzamides showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, reinforcing the need for further exploration into their mechanism of action.
  • Anticancer Activity : Research focusing on the antiproliferative effects against HCT116 cells demonstrated that certain derivatives not only inhibited cancer cell growth but also exhibited selectivity towards cancer cells over normal cells, indicating a favorable therapeutic index.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]benzamide involves its interaction with specific molecular targets. The dioxidotetrahydrothiophene ring can interact with enzymes or receptors, potentially inhibiting or activating their functions. The benzyl and benzamide groups can also contribute to the compound’s overall activity by interacting with different molecular pathways.

Comparison with Similar Compounds

Key Compounds:

LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide)

  • Structure : Combines sulfonamide and 1,3,4-oxadiazole moieties.
  • Activity : Inhibits C. albicans thioredoxin reductase (Trr1), with MIC values comparable to fluconazole .
  • Advantage Over Target Compound : Demonstrated antifungal efficacy in vitro.

Compound 4 (5-Chloro-2-methoxy-N-(4-(N-(4-fluorophenyl)sulfamoyl)benzyl)benzamide)

  • Structure : Sulfonamide-linked benzamide with halogen substituents.
  • Activity : PD-L1 inhibitor (53.3% inhibition at 10 μM) with low cytotoxicity .
  • Comparison : The target compound lacks sulfonamide groups, which are critical for PD-L1 binding in this class.
Compound Molecular Weight Key Functional Groups Biological Activity Reference
Target Compound ~401.5 (est.) Benzamide, sulfone, isopropyl Unknown (structural analogs suggest radiopharmaceutical use)
LMM5 563.6 Sulfonamide, oxadiazole Antifungal (Trr1 inhibition)
Compound 4 493.9 Sulfonamide, chloro, methoxy PD-L1 inhibition (53.3%)

Oxadiazole-Containing Benzamides (Antifungal and Radiopharmaceuticals)

Key Compounds:

[^18F]-NT160 ((R)-N-(1-(benzyl(methyl)amino)propan-2-yl)-4-(5-([^18F]-trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide) Structure: Radiolabeled benzamide with oxadiazole and fluorinated groups. Activity: High-affinity class-IIa histone deacetylase (HDAC) inhibitor for in vivo PET imaging . Comparison: The target compound’s sulfone group may offer distinct electronic properties compared to oxadiazole-based radiopharmaceuticals.

Compound 19 ((R)-N-(1-((4-fluorobenzyl)(methyl)amino)propan-2-yl)-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide) Structure: Similar to [^18F]-NT160 but with a 4-fluorobenzyl group. Activity: HDAC inhibitor with 96% enantiomeric purity and 95% chemical purity .

Compound Molecular Weight Key Functional Groups Biological Activity Reference
Target Compound ~401.5 (est.) Benzamide, sulfone, isopropyl Unknown
[^18F]-NT160 419.2 Oxadiazole, trifluoromethyl HDAC inhibition (PET imaging)
Compound 19 419.2 Oxadiazole, fluorobenzyl HDAC inhibition

Substituted Benzamides with Heterocyclic Moieties

(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide Structure: Benzamide fused with dihydrothiazole. Comparison: The target compound’s tetrahydrothiophene sulfone may confer greater metabolic stability than dihydrothiazole.

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-4-(propan-2-yloxy)benzamide Structure: Analog with a 3-methylthiophene methyl group.

Structural and Functional Insights

  • Electronic Effects: The sulfone group in the target compound enhances polarity and hydrogen-bonding capacity compared to non-sulfonylated analogs.
  • Steric Considerations : The 4-isopropylbenzyl group may limit binding to shallow protein pockets, contrasting with smaller substituents in PD-L1 inhibitors (e.g., Compound 4) .
  • Potential Applications: Based on analogs, the compound could be optimized for radiopharmaceutical use (e.g., [^18F]-NT160) or enzyme inhibition .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a thiophene ring with dioxo and tetrahydro substitutions, along with a benzamide moiety. Its structural formula can be represented as follows:

C16H22N2O2S\text{C}_{16}\text{H}_{22}\text{N}_2\text{O}_2\text{S}

Biological Activity Overview

Research indicates that compounds containing thiophene rings exhibit a variety of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound has been investigated for its potential as an anticancer agent and a tubulin polymerization inhibitor.

Anticancer Activity

Recent studies have highlighted the compound's effectiveness against various cancer cell lines. For example, derivatives of N-benzylbenzamide have shown significant antiproliferative effects with IC50 values ranging from 12 to 27 nM against several cancer types such as lung and liver cancers .

Case Study: Antitumor Activity

A study evaluated the activity of several derivatives on human lung cancer cell lines (A549, HCC827, NCI-H358) using both 2D and 3D assays. The results indicated that the compounds exhibited higher activity in 2D assays compared to 3D formats, suggesting that the compound may have a promising profile for further development as an antitumor drug .

Antimicrobial Activity

The antimicrobial properties of related thiophene derivatives have also been explored. For instance, compounds derived from thiophene structures demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Thiophene Derivatives

CompoundTarget OrganismInhibition Zone (mm)MIC (µg/mL)
Compound AStaphylococcus aureus205
Compound BEscherichia coli1810
Compound CPseudomonas aeruginosa254

The mechanism by which this compound exerts its biological effects appears to involve interaction with cellular targets such as tubulin. The binding to the colchicine site on tubulin disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Q & A

Q. How can advanced spectroscopic techniques resolve ambiguities in structural elucidation?

  • Methodological Answer :
  • 2D NMR (COSY, NOESY) : Assign stereochemistry and confirm spatial proximity of substituents .
  • X-ray crystallography : Resolve absolute configuration using single crystals grown via vapor diffusion .
  • Solid-state NMR : Analyze conformational dynamics in crystalline or amorphous forms .

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